

An In-Depth Technical Guide to Mevalonic Acid and Mefenamic Acid

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Compound of Interest

Compound Name: *Mevinic acid*

Cat. No.: *B1219033*

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A Note on "**Mevinic Acid**": The term "**Mevinic acid**" does not correspond to a recognized chemical compound in major chemical databases. It is likely a typographical error. This guide provides comprehensive information on two structurally and functionally distinct compounds that might have been the intended subject of the query: Mevalonic Acid, a key intermediate in cholesterol biosynthesis, and Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID).

Part 1: Mevalonic Acid

Mevalonic acid is a crucial precursor in the mevalonate pathway, the metabolic route responsible for the synthesis of cholesterol, other sterols, and numerous isoprenoids essential for cellular function.^{[1][2]} The biologically active form is the (3R)-enantiomer.^[2]

Chemical Properties of Mevalonic Acid

The quantitative chemical properties of mevalonic acid are summarized in the table below.

Property	Value	Reference
CAS Number	150-97-0	[3][4][5]
Molecular Formula	C ₆ H ₁₂ O ₄	[2][3][6]
Molecular Weight	148.16 g/mol	[4][5][7]
Physical State	Oily Liquid	[5][7]
Solubility	Very soluble in water and polar organic solvents.[2][5][7]	Various
pKa	A pKa value has been reported, indicating its acidic nature.[3]	[3]

Experimental Protocols: Determination of Mevalonic Acid in Serum

An ultrasensitive enzymatic assay can be employed for the quantification of mevalonic acid in serum samples.[8]

Principle: This method is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for high specificity. The concentration of mevalonic acid is determined by measuring the production of thio-NADH, which is quantified by the change in absorbance at 405 nm.[8]

Materials and Reagents:

- HMG-CoA reductase (HMGR)
- Mevalonate kinase (MVK)
- Thio-NAD
- NADH
- Coenzyme A (CoA)

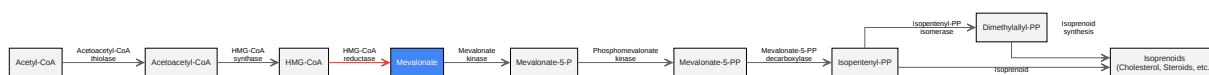
- Serum samples
- Calibration solutions with known concentrations of mevalonic acid
- Hitachi 7170S automatic analyzer or equivalent spectrophotometer[8]

Procedure:

- Sample Preparation: Serum samples are divided into two portions. One portion is treated with MVK to convert mevalonic acid to phosphomevalonate, which is not a substrate for HMGR. This serves as a blank to account for other potential substrates in the HMGR cycling reaction.[8]
- Enzymatic Reaction:
 - 150 μ L of Reagent 1 (containing buffer and other reaction components) is incubated with 5 μ L of the sample (with and without MVK treatment) for 10 minutes at 37°C.[8]
 - 50 μ L of Reagent 2 (containing the enzymes) is then added to initiate the cycling reaction.[8]
- Measurement:
 - The absorbance at 405 nm (main wavelength) and 660 nm (sub-wavelength) is measured for 12 minutes after the addition of Reagent 2.[8]
 - The rate of increase in absorbance between 11 and 22 minutes is calculated.[8]
- Quantification:
 - A calibration curve is generated using the absorbance changes from the standard solutions of mevalonic acid.
 - The mevalonic acid concentration in the serum samples is determined by subtracting the absorbance change of the MVK-treated sample from the untreated sample and comparing it to the calibration curve.[8]

Signaling Pathway: The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic pathway for the synthesis of isoprenoids. [1] It starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biomolecules including cholesterol, steroid hormones, and coenzyme Q10.[1]



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Caption: The Mevalonate Pathway, highlighting the conversion of Acetyl-CoA to isoprenoids.

Part 2: Mefenamic Acid

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class.[9] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[10]

Chemical Properties of Mefenamic Acid

The quantitative chemical properties of mefenamic acid are summarized in the table below.

Property	Value	Reference
CAS Number	61-68-7	[9][11]
Molecular Formula	C ₁₅ H ₁₅ NO ₂	[11][12]
Molecular Weight	241.29 g/mol	[11]
Physical State	White to off-white crystalline powder	[11][12][13]
Melting Point	230-231 °C	[11][12][14]
Boiling Point	398.8 °C	[12]
Solubility	Practically insoluble in water; soluble in ethanol, chloroform, ether, and solutions of alkali hydroxides.[11][13]	[11][13]
pKa	4.2	Various

Experimental Protocols: Spectrophotometric Determination of Mefenamic Acid in Tablets

A simple and rapid spectrophotometric method can be used to quantify mefenamic acid in pharmaceutical tablets.[15]

Principle: Mefenamic acid exhibits a strong UV absorbance at a specific wavelength in a suitable solvent, allowing for its quantification based on Beer-Lambert's law. 1,4-dioxane is an effective solvent for this purpose.[15]

Materials and Reagents:

- Mefenamic acid standard
- 1,4-dioxane (GR grade)
- Commercial mefenamic acid tablets

- Shimadzu double beam UV/Vis Spectrophotometer (model 1800) or equivalent[15]
- Quartz cuvettes
- Volumetric flasks and pipettes

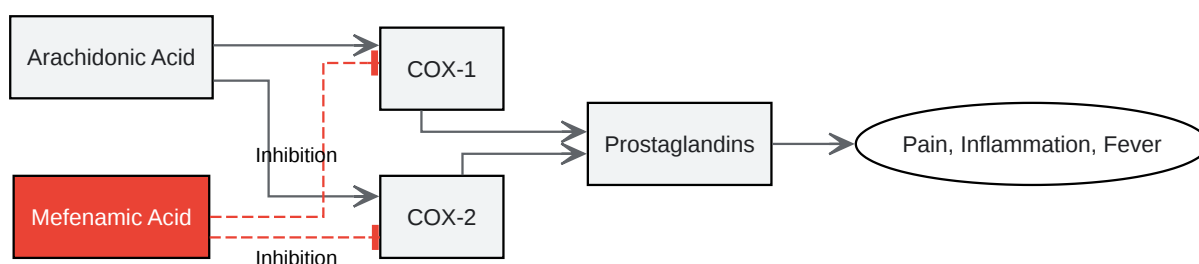
Procedure:

- Preparation of Standard Solution:
 - Accurately weigh 0.0603 g (0.25 mmol) of pure mefenamic acid and dissolve it in 100 mL of 1,4-dioxane to prepare a standard stock solution.[15]
 - Prepare a series of dilutions from the stock solution to construct a calibration curve.
- Preparation of Sample Solution:
 - Weigh and powder 20 tablets to get a homogenous mixture.
 - Accurately weigh a quantity of the powdered tablets equivalent to 0.0603 g of mefenamic acid into a 100 mL volumetric flask.[15]
 - Add approximately 75 mL of 1,4-dioxane, shake for 10 minutes, and then dilute to the mark with the same solvent.[15]
 - Allow the solution to stand for 10 minutes for any insoluble excipients to settle.[15]
 - Transfer a 1.0 mL aliquot of the supernatant into a 20 mL volumetric flask and dilute to the mark with 1,4-dioxane.[15]
- Measurement:
 - Measure the absorbance of the sample solution at 353.2 nm using 1,4-dioxane as a blank. [15]
- Quantification:

- Determine the concentration of mefenamic acid in the sample solution from the previously prepared calibration curve.[15]

Mechanism of Action of Mefenamic Acid

The primary mechanism of action of mefenamic acid, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][16][17] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[10][17][18]



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Caption: Mechanism of action of Mefenamic Acid via inhibition of COX-1 and COX-2.

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